

# AOH1160: A Comparative Guide to its Selective Targeting of Cancer-Associated PCNA

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## Compound of Interest

Compound Name: AOH1160

Cat. No.: B2380465

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This guide provides an objective comparison of **AOH1160**'s performance in selectively targeting the cancer-associated isoform of Proliferating Cell Nuclear Antigen (caPCNA) over its wild-type counterpart. The information presented is supported by experimental data from preclinical studies, offering insights into its therapeutic potential and mechanism of action.

## Executive Summary

**AOH1160** is a first-in-class small molecule inhibitor that demonstrates selective cytotoxicity towards a broad range of cancer cells while exhibiting minimal toxicity to non-malignant cells.[1][2][3] This selectivity is attributed to its specific targeting of caPCNA, a unique isoform of PCNA predominantly expressed in tumor tissues.[1][4][5] **AOH1160** interferes with DNA replication and repair processes, leading to cell cycle arrest and apoptosis in cancer cells.[1][6] Preclinical data indicates its potential as a broad-spectrum anti-cancer agent, both as a monotherapy and in combination with existing chemotherapeutics.[1][7]

## Quantitative Performance Data

The selectivity of **AOH1160** is demonstrated by the significant difference in its cytotoxic effects on cancerous versus non-malignant cells. The following tables summarize key quantitative data from preclinical studies.

Table 1: In Vitro Cytotoxicity of **AOH1160** in Cancer and Non-Malignant Cell Lines

| Cell Line Type                      | Cell Line Name | AOH1160 IC50 (μM) |
|-------------------------------------|----------------|-------------------|
| Neuroblastoma                       | SK-N-BE(2)c    | ~0.3              |
| SK-N-AS                             | ~0.5           |                   |
| Breast Cancer                       | MDA-MB-468     | ~0.4              |
| Small Cell Lung Cancer              | H82            | ~0.25             |
| Non-Malignant                       | Human PBMCs    | >5                |
| Human Mammary Epithelial Cells      | >5             |                   |
| Human Small Airway Epithelial Cells | >5             |                   |

Data extracted from Gu et al., 2018.[1] The median growth inhibition (GI50) across the NCI-60 cancer cell line panel was approximately 330 nM.[1]

Table 2: In Vivo Efficacy of **AOH1160** in Xenograft Models

| Tumor Type             | Xenograft Model | AOH1160 Dosage  | Outcome                            |
|------------------------|-----------------|-----------------|------------------------------------|
| Neuroblastoma          | SK-N-BE(2)c     | 40 mg/kg, daily | Significant tumor growth reduction |
| Neuroblastoma          | SK-N-AS         | 40 mg/kg, daily | Significant tumor growth reduction |
| Breast Cancer          | MDA-MB-468      | 40 mg/kg, daily | Significant tumor growth reduction |
| Small Cell Lung Cancer | H82             | 40 mg/kg, daily | Significant tumor growth reduction |

Data from Gu et al., 2018 and other preclinical reports.[1][7] No significant toxicity, weight loss, or mortality was observed in mice at effective doses.[1][7]

Table 3: Comparative Binding Affinity

| Molecule          | Target | Binding Free Energy ( $\Delta G$ , kcal/mol) |
|-------------------|--------|--|
| AOH1160           | PCNA   | -5.54  |
| AOH39 (precursor) | PCNA   | -4.62  |

Computationally modeled data from Gu et al., 2018, indicating approximately a 5-fold improvement in binding affinity for **AOH1160** over its precursor.[\[1\]](#)

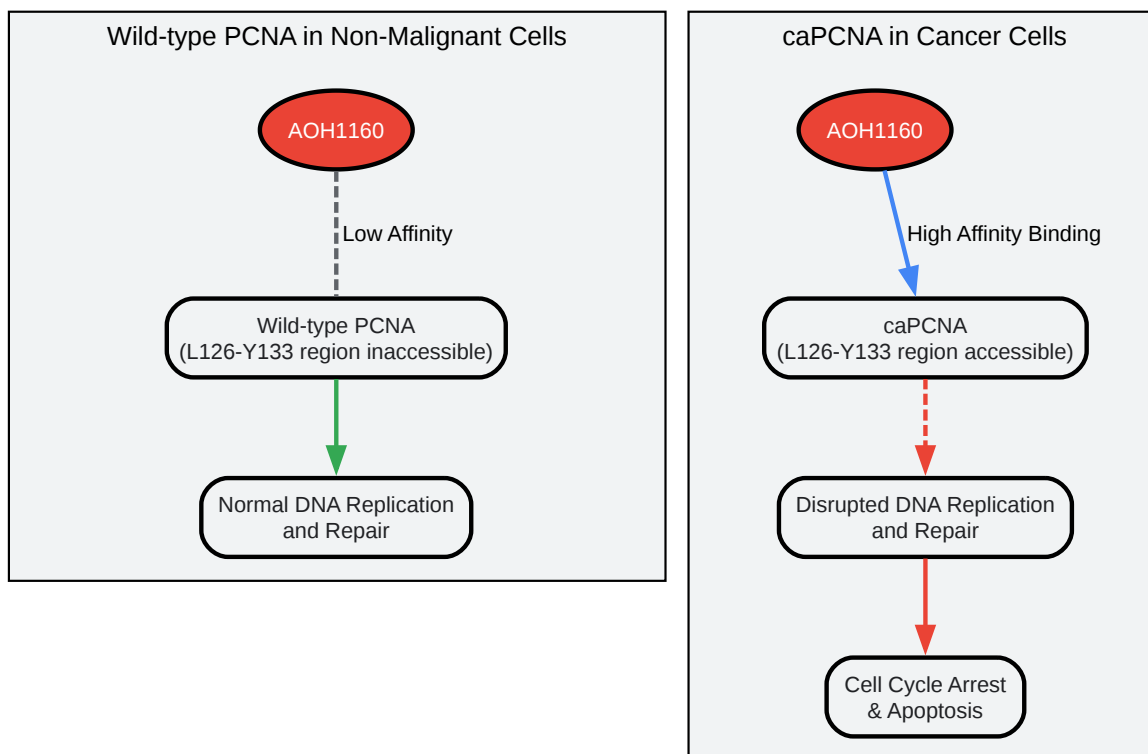
## Mechanism of Action: Selective Targeting of caPCNA

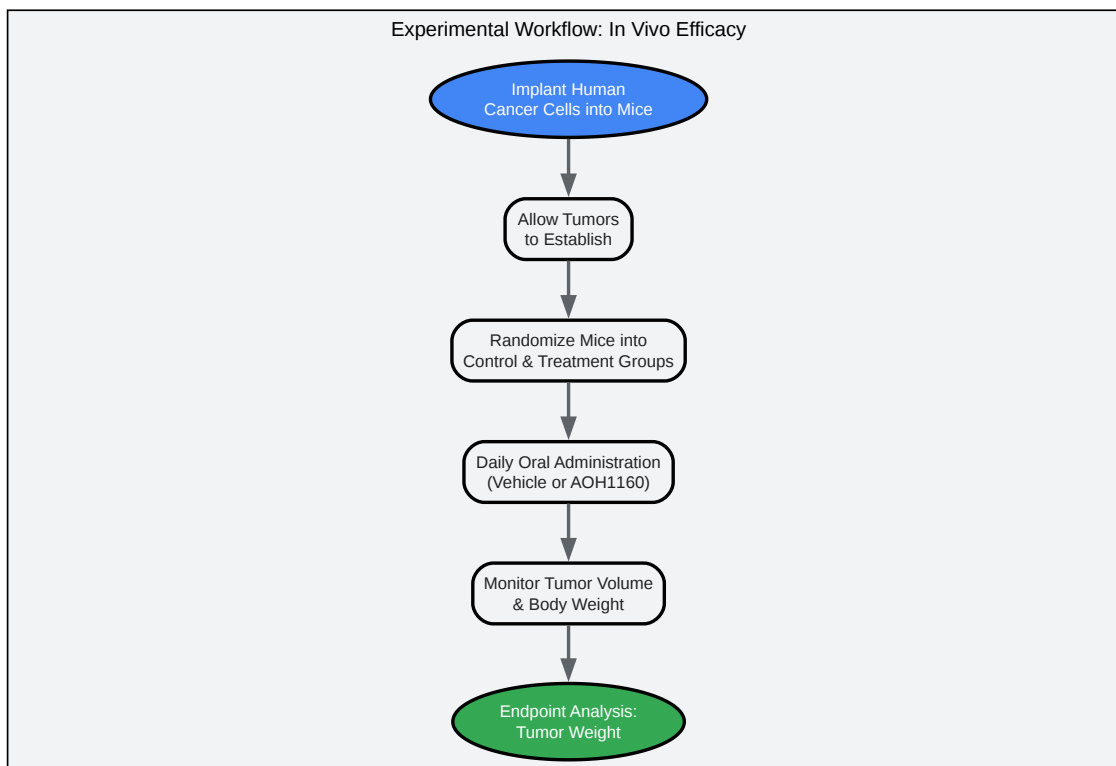
The selectivity of **AOH1160** stems from a structural difference in its target, PCNA. In cancer cells, PCNA is predominantly expressed as a unique acidic isoform, termed caPCNA.[\[1\]\[8\]](#) This isoform has a structurally altered region spanning amino acids L126-Y133, making a surface pocket more accessible for drug binding.[\[1\]\[2\]\[4\]](#) **AOH1160** was identified through computer modeling and medicinal chemistry to specifically target this pocket.[\[1\]\[2\]](#)

The binding of **AOH1160** to caPCNA disrupts its normal function in DNA replication and repair. Specifically, **AOH1160** has been shown to:

- Interfere with DNA replication fork extension.[\[1\]](#)
- Block homologous recombination-mediated DNA repair.[\[1\]\[6\]](#)
- Induce S and G2/M cell cycle arrest.[\[1\]](#)
- Promote apoptosis in cancer cells.[\[1\]\[2\]](#)
- Sensitize cancer cells to cisplatin.[\[1\]](#)

It is noteworthy that **AOH1160** binds to the same pocket on PCNA as the thyroid hormone T3, and has been shown to compete with T3 for binding.[\[1\]](#) However, **AOH1160** itself does not exhibit any thyroid hormone activity.[\[1\]](#)





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